molecular formula C16H24N2 B12231884 1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine

1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B12231884
M. Wt: 244.37 g/mol
InChI Key: SLGFSXGXNLUGAB-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cyclobutyl group and a 2,3-dimethylphenyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative.

Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process includes an aza-Michael addition step, which is crucial for the formation of the piperazine ring .

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. These methods utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored for the industrial-scale production of piperazine compounds .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring or the aromatic ring .

Scientific Research Applications

1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the molecule. It can also serve as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)piperazine: Similar in structure but lacks the cyclobutyl group.

    1-(2,3-Dimethylphenyl)piperazine: Similar but with different substitution patterns on the aromatic ring.

Uniqueness

1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both the cyclobutyl group and the 2,3-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-cyclobutyl-4-(2,3-dimethylphenyl)piperazine

InChI

InChI=1S/C16H24N2/c1-13-5-3-8-16(14(13)2)18-11-9-17(10-12-18)15-6-4-7-15/h3,5,8,15H,4,6-7,9-12H2,1-2H3

InChI Key

SLGFSXGXNLUGAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3CCC3)C

Origin of Product

United States

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